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Abstract
Myclobutanil, a triazole fungicide, is widely utilized in agriculture for its efficacy against a

broad spectrum of fungal pathogens. Its primary mechanism of action involves the inhibition of

ergosterol biosynthesis, a crucial component of fungal cell membranes. While effective in its

agricultural application, understanding its toxicological profile in mammals is paramount for

assessing potential risks to human health and for guiding regulatory decisions. This technical

guide provides a comprehensive overview of the toxicological effects of myclobutanil in
mammalian systems, summarizing key findings from acute, subchronic, and chronic toxicity

studies. It further delves into its carcinogenicity, genotoxicity, reproductive and developmental

toxicity, and neurotoxicity. Detailed experimental protocols for pivotal studies are provided, and

key signaling pathways implicated in its toxicity are visualized. All quantitative data are

presented in structured tables for ease of comparison and analysis.

Pharmacokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)
Myclobutanil is rapidly and extensively absorbed following oral administration in mammals,

with peak plasma concentrations generally observed within an hour.[1] It is widely distributed

throughout the body, with the highest concentrations typically found in the liver and kidneys.[1]

Myclobutanil undergoes extensive metabolism, primarily through oxidation of the butyl group,
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leading to the formation of more polar metabolites.[1] The parent compound and its metabolites

are rapidly excreted, primarily in the urine and feces, with no significant potential for

bioaccumulation in tissues.[1]

Acute Toxicity
Myclobutanil exhibits low to moderate acute toxicity in mammals via oral, dermal, and

inhalation routes of exposure.

Table 1: Acute Toxicity of Myclobutanil in Mammals

Species Route LD50 / LC50 Reference

Rat Oral 1600 mg/kg bw [2]

Rat Dermal >2000 mg/kg bw [2]

Rat Inhalation (4h) >5.1 mg/L [2]

Experimental Protocol: Acute Oral Toxicity Study (Up-
and-Down Procedure - OECD 425)

Test System: Young adult nulliparous and non-pregnant female rats (e.g., Wistar or Sprague-

Dawley strain).

Housing and Feeding: Animals are housed individually in environmentally controlled

conditions with a 12-hour light/dark cycle. Standard laboratory diet and water are provided

ad libitum, with a fasting period of at least 16 hours prior to dosing.[3]

Dose Administration: The test substance is administered as a single oral dose by gavage.

The initial dose is selected based on available data, and subsequent doses are adjusted up

or down depending on the outcome for the previously dosed animal.

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight

changes for at least 14 days post-dosing.[3] Observations are made frequently on the day of

dosing and at least daily thereafter.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5574775/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5574775/
https://www.benchchem.com/product/b10753111?utm_src=pdf-body
https://www.benchchem.com/product/b10753111?utm_src=pdf-body
https://www.nib.si/eng/images/stories/novice/bacterial.pdf
https://www.nib.si/eng/images/stories/novice/bacterial.pdf
https://www.nib.si/eng/images/stories/novice/bacterial.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11114552/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11114552/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10753111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Endpoint: The LD50 is calculated using the maximum likelihood method based on the

mortality data.

Subchronic and Chronic Toxicity & Carcinogenicity
Repeated exposure to myclobutanil primarily affects the liver in rodents. Effects such as

increased liver weight, hepatocellular hypertrophy, and induction of microsomal enzymes are

commonly observed. In long-term studies, testicular atrophy has also been noted at higher

doses in rats. Myclobutanil has not been found to be carcinogenic in long-term studies in rats

and mice.[4]

Table 2: Subchronic and Chronic Toxicity & Carcinogenicity of Myclobutanil

Species
Study
Duration

Route NOAEL LOAEL
Key
Findings

Referenc
e

Rat 90-day Oral (diet)

100 ppm

(5.2

mg/kg/day)

300 ppm

(19.7

mg/kg/day)

Elevated

Mixed-

Function

Oxidase

(MFO)

activity.

[5]

Rat 2-year Oral (diet)

50 ppm

(2.5

mg/kg/day)

200 ppm
Testicular

atrophy.
[4]

Mouse 2-year Oral (diet) - -

No

evidence of

oncogenicit

y.

[4]

Dog 1-year Oral (diet) 100 ppm 400 ppm

Increased

liver

weight,

hepatocell

ular

hypertroph

y.

[6]
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Experimental Protocol: 90-Day Oral Toxicity Study in
Rodents (OECD 408)

Test System: Young, healthy rats (e.g., Sprague-Dawley strain), with at least 10 males and

10 females per dose group.

Housing and Feeding: Animals are housed under standard laboratory conditions with free

access to food and water.

Dose Administration: The test substance is administered daily in the diet, drinking water, or

by gavage for 90 days. At least three dose levels and a control group are used.

Observations: Daily clinical observations, weekly body weight and food consumption

measurements are recorded. Ophthalmoscopy is performed before and after the study.

Clinical Pathology: Hematology and clinical biochemistry parameters are analyzed at the end

of the study.

Pathology: All animals are subjected to a full necropsy. Organ weights are recorded, and a

comprehensive histopathological examination of organs and tissues is performed.

Experimental Workflow: 90-Day Oral Toxicity Study (OECD 408)

Animal Acclimatization
(e.g., Sprague-Dawley Rats)
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Caption: Workflow for a 90-day oral toxicity study.
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Genotoxicity
Myclobutanil has been evaluated in a range of in vitro and in vivo genotoxicity assays and has

consistently tested negative.[1] It is not considered to be genotoxic.

Table 3: Genotoxicity of Myclobutanil

Assay Test System
Metabolic
Activation

Result Reference

Bacterial

Reverse

Mutation (Ames)

Salmonella

typhimurium
With and without Negative [4]

In vitro

Mammalian

Chromosome

Aberration

Chinese Hamster

Ovary (CHO)

cells

With and without Negative [4]

In vivo

Mammalian

Erythrocyte

Micronucleus

Mouse bone

marrow
N/A Negative [4]

Experimental Protocol: Bacterial Reverse Mutation Test
(Ames Test - OECD 471)

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100,

TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

Metabolic Activation: The test is performed with and without an exogenous metabolic

activation system (S9 mix), typically derived from the liver of rats pre-treated with an

enzyme-inducing agent like Aroclor 1254.

Procedure: The bacterial tester strains are exposed to the test substance at several

concentrations, both with and without S9 mix. The mixture is then plated on a minimal agar

medium lacking the required amino acid.
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Endpoint: After incubation, the number of revertant colonies (colonies that have regained the

ability to synthesize the required amino acid) is counted. A substance is considered

mutagenic if it causes a dose-related increase in the number of revertant colonies compared

to the solvent control.

Reproductive and Developmental Toxicity
Myclobutanil is not considered a reproductive toxicant at doses that are not maternally toxic.

[6] Developmental effects, such as reduced fetal body weight and skeletal variations, have

been observed in rats and rabbits, but only at doses that also caused maternal toxicity.[6]

Table 4: Reproductive and Developmental Toxicity of Myclobutanil

Species Study Type
NOAEL
(Maternal)

NOAEL
(Developme
ntal)

Key
Findings

Reference

Rat

Two-

generation

reproduction

- -

No adverse

effects on

reproduction.

[1]

Rat
Development

al

94 mg/kg

bw/day

31 mg/kg

bw/day

Reduced fetal

viability at

higher doses.

[5]

Rabbit
Development

al

20 mg/kg

bw/day
-

Decreased

maternal

body weight.

[6]

Experimental Protocol: Two-Generation Reproduction
Toxicity Study (OECD 416)

Test System: Male and female rats (P generation).

Dosing: The test substance is administered to the P generation animals for a pre-mating

period, during mating, gestation, and lactation. Dosing is continued in the F1 generation,

which are then mated to produce the F2 generation.
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Endpoints: Reproductive performance of the P and F1 generations is assessed, including

mating and fertility indices, gestation length, and litter size. The viability, growth, and

development of the F1 and F2 offspring are monitored.

Pathology: Gross and microscopic examinations are performed on parental animals and

selected offspring.

Neurotoxicity
Recent studies suggest that myclobutanil can induce neurotoxicity. It has been shown to cross

the blood-brain barrier.[7] The proposed mechanisms involve the PI3K-Akt signaling pathway

and a direct interaction with the RAF1 protein.[7]

Signaling Pathways Implicated in Myclobutanil
Neurotoxicity
Myclobutanil's neurotoxic effects are thought to be mediated, in part, through the

dysregulation of key signaling pathways.

PI3K-Akt Signaling Pathway: This pathway is crucial for cell survival, growth, and proliferation.

Myclobutanil exposure has been linked to alterations in this pathway, potentially leading to

neuronal apoptosis.[7]
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PI3K-Akt Signaling Pathway and Myclobutanil
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Caption: Myclobutanil's potential disruption of the PI3K-Akt pathway.
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RAF1 Interaction: Myclobutanil has been shown to have a strong binding affinity for RAF1, a

key protein in the MAPK/ERK signaling cascade, which is involved in cell proliferation,

differentiation, and survival.[7] This interaction may disrupt normal neuronal function.

Myclobutanil Interaction with RAF1 Signaling
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Caption: Postulated interaction of myclobutanil with the RAF1 protein.
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Primary Mechanism of Action (Fungicidal)
The primary mode of fungicidal action of myclobutanil is the inhibition of the enzyme

lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[8]

[9] Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts

membrane integrity and function, leading to fungal cell death.

Myclobutanil's Inhibition of Ergosterol Biosynthesis
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Caption: Myclobutanil targets CYP51 to block ergosterol synthesis.

Conclusion
Myclobutanil exhibits a well-characterized toxicological profile in mammals, with low to

moderate acute toxicity. The primary target organ upon repeated exposure is the liver. It is not

considered to be carcinogenic or genotoxic. Reproductive and developmental effects are only

observed at maternally toxic doses. Emerging evidence suggests a potential for neurotoxicity

through interference with key signaling pathways. The fungicidal activity of myclobutanil is
attributed to the specific inhibition of ergosterol biosynthesis in fungi. A comprehensive

understanding of these toxicological endpoints and mechanisms is essential for the ongoing

risk assessment and safe use of this agricultural compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b10753111?utm_src=pdf-body
https://www.researchgate.net/figure/Schematic-drawing-of-the-PI3K-Akt-signaling-pathway-The-phosphatidylinositol-3-kinase_fig1_259386620
https://www.ivami.com/en/biological-evaluation-of-medical-devices-medical-devices/5906-440-repeated-dose-90-days-oral-toxicity-study-in-rodents-b-oecd-408-2018
https://www.benchchem.com/product/b10753111?utm_src=pdf-body-img
https://www.benchchem.com/product/b10753111?utm_src=pdf-body
https://www.benchchem.com/product/b10753111?utm_src=pdf-body
https://www.benchchem.com/product/b10753111?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10753111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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